![molecular formula C17H16O3S B3057592 2,4-Diethyl-9H-thioxanthen-9-one 10,10-dioxide CAS No. 82799-45-9](/img/structure/B3057592.png)
2,4-Diethyl-9H-thioxanthen-9-one 10,10-dioxide
Overview
Description
2,4-Diethyl-9H-thioxanthen-9-one, also known as 2,4-Diethylthioxanthone, is an important organic intermediate used to synthesize substituted thioxanthen products . It has a molecular formula of C17H16OS and a molecular weight of 268.37 . The compound appears as pale yellow to yellowish-brown crystals or powder .
Synthesis Analysis
The synthesis of 2,4-Diethyl-9H-thioxanthen-9-one involves a reaction that is filtered, resulting in a yellow, highly viscous liquid. This liquid is then washed with dichloromethane and methanol, and reduced in vacuo. The final product is obtained as a yellow solid after recrystallization from ethanol . Another method involves the addition of 1,3-diethylbenzene to concentrated sulfuric acid in an ice-salt bath. The temperature is then slowly raised to 65 °C for the reaction to occur .Molecular Structure Analysis
The molecular structure of 2,4-Diethyl-9H-thioxanthen-9-one can be represented by the SMILES stringCCc1cc(CC)c2Sc3ccccc3C(=O)c2c1
. The InChI representation is 1S/C17H16OS/c1-3-11-9-12(4-2)17-14(10-11)16(18)13-7-5-6-8-15(13)19-17/h5-10H,3-4H2,1-2H3
. Physical And Chemical Properties Analysis
2,4-Diethyl-9H-thioxanthen-9-one is a solid with a melting point of 66-70 °C . It has a predicted density of 1.178±0.06 g/cm3, a predicted boiling point of 427.9±45.0 °C, and a flash point of 237.3°C . It is slightly soluble in water, with a solubility of 8μg/L at 25℃ .Scientific Research Applications
Crystal Structure Analysis
Research has explored the crystal structures of thioxanthene derivatives, including 2,4-dimethylthioxanthene 10,10-dioxide and similar compounds. These studies, such as the one by Chu, Napoleone, and Chu (1987), have focused on understanding the conformation and folding angles of the thioxanthene ring system, which is essential for comprehending their chemical behavior and potential applications in various fields (Chu, Napoleone, & Chu, 1987).
Mass Spectrometry Analysis
The mass spectra of thioxanthene derivatives, including 9H-xanthene and 9H-thioxanthene, have been studied to understand their fragmentation patterns and molecular structures. Research by Fujiwara, Kato, and Okabayashi (1989) provides insights into the mass spectra of these compounds, crucial for their identification and analysis in various scientific applications (Fujiwara, Kato, & Okabayashi, 1989).
Synthesis and Labeling
9H-Thioxanthen-9-ones, including derivatives like 1-fluoro-4-methyl-9H-thioxanthen-9-one, have been synthesized and labeled for research purposes. These compounds are important in creating biologically active and medicinally significant compounds, as outlined by Javaheri et al. (2016) (Javaheri, Shirvani, Amini, Saemian, & Saadatjoo, 2016).
Photorefractive Materials
Thioxanthene derivatives have been used in the synthesis of photorefractive materials. For instance, Okamoto et al. (1999) developed a polymer containing a thioxanthene unit, demonstrating its potential in photorefractive applications (Okamoto, Nomura, Park, Ogino, & Sato, 1999).
Organic Electronics
In the field of organic electronics, thioxanthene derivatives have been incorporated into polymers to create materials with unique electronic properties. Research by Wang et al. (2018) discusses the use of 9H-thioxanthen-9-one-10,10-dioxide in conjugated polymers for organic light-emitting diodes (OLEDs), showcasing their potential in advanced electronic applications (Wang, Zhu, Xie, Xue, Tao, Le, Zhan, & Cheng, 2018).
Photoinitiators for Oligonucleotide Synthesis
Thioxanthene derivatives have also been explored as photoinitiators, particularly in oligonucleotide synthesis. Shelkovnikov et al. (2011) investigated thioxanthen-9-one sulfonium derivatives as acid photogenerators for detritylation in this context (Shelkovnikov, Loskutov, Vasil’ev, Shekleina, Ryabinin, & Sinyakov, 2011).
properties
IUPAC Name |
2,4-diethyl-10,10-dioxothioxanthen-9-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3S/c1-3-11-9-12(4-2)17-14(10-11)16(18)13-7-5-6-8-15(13)21(17,19)20/h5-10H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVRNMCFIYCIQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C2C(=C1)C(=O)C3=CC=CC=C3S2(=O)=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101002901 | |
Record name | 2,4-Diethyl-10lambda~6~-thioxanthene-9,10,10-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101002901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diethyl-9H-thioxanthen-9-one 10,10-dioxide | |
CAS RN |
82799-45-9 | |
Record name | 9H-Thioxanthen-9-one, 2,4-diethyl-, 10,10-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82799-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Diethyl-9H-thioxanthen-9-one 10,10-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082799459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Diethyl-10lambda~6~-thioxanthene-9,10,10-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101002901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-diethyl-9H-thioxanthen-9-one 10,10-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.744 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.